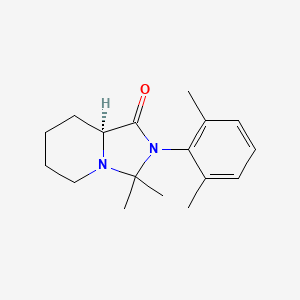
Ropivacaine Imidazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ropivacaine Impurity F (EP): is a specific impurity associated with the local anesthetic drug ropivacaine. Ropivacaine is widely used in medical practice for its anesthetic properties, particularly in surgical anesthesia and pain management. Impurities like Ropivacaine Impurity F are critical for quality control and regulatory compliance, ensuring the safety and efficacy of pharmaceutical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Ropivacaine Impurity F involves a series of chemical reactions. One method includes the reaction of 2,6-dimethylaniline with Vilsmeier-Haack reagent, followed by further purification steps . Another method involves the hydrodehalogenation of 2-butyl-4-chloro-5-formylimidazole in the presence of palladium as a catalyst .
Industrial Production Methods: In an industrial setting, the production of Ropivacaine Impurity F typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps like refluxing in ethanol, cooling, filtration, and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ropivacaine Impurity F undergoes various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide.
Reduction: Using palladium-catalyzed hydrodehalogenation.
Substitution: Involving Vilsmeier-Haack reagent.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide at elevated temperatures.
Reduction: Palladium as a catalyst under controlled conditions.
Substitution: Vilsmeier-Haack reagent under mild conditions.
Major Products Formed: The major products formed from these reactions include various intermediates and the final impurity compound, which is then purified to achieve the desired quality and purity .
Wissenschaftliche Forschungsanwendungen
Chemistry: Ropivacaine Impurity F is used as a reference standard in analytical chemistry to ensure the quality and consistency of ropivacaine formulations .
Biology: In biological research, this impurity helps in studying the metabolic pathways and degradation products of ropivacaine .
Medicine: In the medical field, understanding impurities like Ropivacaine Impurity F is crucial for developing safer and more effective anesthetic drugs .
Industry: Industrially, it is used in the quality control processes of pharmaceutical manufacturing to comply with regulatory standards .
Wirkmechanismus
Ropivacaine Impurity F, like its parent compound ropivacaine, is believed to exert its effects by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . The molecular targets include sodium ion channels in nerve fibers, which are crucial for nerve signal transmission .
Vergleich Mit ähnlichen Verbindungen
Bupivacaine: Another long-acting amide local anesthetic with similar properties but higher cardiotoxicity.
Lidocaine: A commonly used local anesthetic with a shorter duration of action compared to ropivacaine.
Mepivacaine: Similar to ropivacaine but with different pharmacokinetic properties.
Uniqueness: Ropivacaine Impurity F is unique due to its specific structure and the role it plays in the quality control of ropivacaine. Unlike other impurities, it is specifically monitored to ensure the safety and efficacy of the final pharmaceutical product .
Eigenschaften
Molekularformel |
C17H24N2O |
|---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
(8aS)-2-(2,6-dimethylphenyl)-3,3-dimethyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C17H24N2O/c1-12-8-7-9-13(2)15(12)19-16(20)14-10-5-6-11-18(14)17(19,3)4/h7-9,14H,5-6,10-11H2,1-4H3/t14-/m0/s1 |
InChI-Schlüssel |
NUYZOLFAANQEDH-AWEZNQCLSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)[C@@H]3CCCCN3C2(C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3CCCCN3C2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


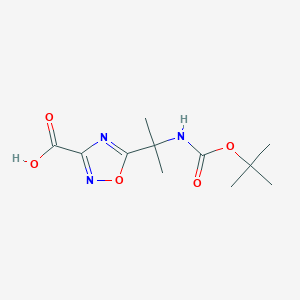
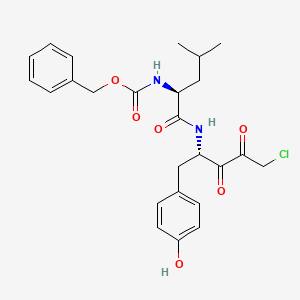
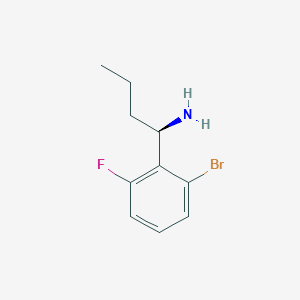

![2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid](/img/structure/B13045811.png)

![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13045822.png)
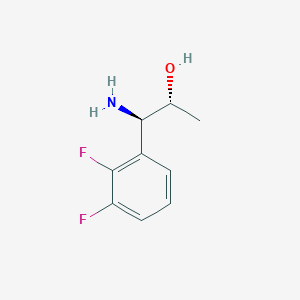
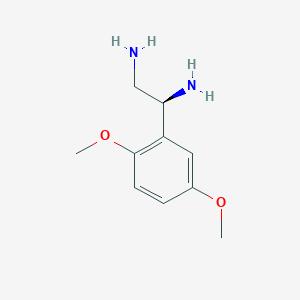
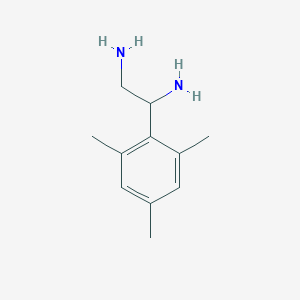

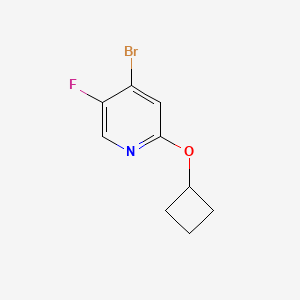
![2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13045862.png)
![(1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13045873.png)
